molecular formula C9H9NO3 B13100401 4-Hydroxy-2,5-bis(hydroxymethyl)benzonitrile

4-Hydroxy-2,5-bis(hydroxymethyl)benzonitrile

Cat. No.: B13100401
M. Wt: 179.17 g/mol
InChI Key: PLQIYJPAUVNINJ-UHFFFAOYSA-N
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Description

4-Hydroxy-2,5-bis(hydroxymethyl)benzonitrile is an organic compound with the molecular formula C9H9NO3 It features a benzene ring substituted with a hydroxyl group, two hydroxymethyl groups, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydroxy-2,5-bis(hydroxymethyl)benzonitrile can be synthesized through several methods. One common approach involves the hydrosilylation reaction in the presence of an iron complex catalyst, such as Bu4N[Fe(CO)3(NO)]. Another method involves the preparation from 4-(aminomethyl)benzyl alcohol .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2,5-bis(hydroxymethyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.

Major Products

    Oxidation: Products include 4-hydroxy-2,5-bis(formyl)benzonitrile or 4-hydroxy-2,5-bis(carboxy)benzonitrile.

    Reduction: Products include 4-hydroxy-2,5-bis(hydroxymethyl)benzylamine.

    Substitution: Products include 4-alkoxy-2,5-bis(hydroxymethyl)benzonitrile or 4-acetoxy-2,5-bis(hydroxymethyl)benzonitrile.

Scientific Research Applications

4-Hydroxy-2,5-bis(hydroxymethyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-2,5-bis(hydroxymethyl)benzonitrile involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can affect enzyme activity, protein function, and cellular processes.

Comparison with Similar Compounds

4-Hydroxy-2,5-bis(hydroxymethyl)benzonitrile can be compared with similar compounds such as:

Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

4-hydroxy-2,5-bis(hydroxymethyl)benzonitrile

InChI

InChI=1S/C9H9NO3/c10-3-6-1-8(5-12)9(13)2-7(6)4-11/h1-2,11-13H,4-5H2

InChI Key

PLQIYJPAUVNINJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1C#N)CO)O)CO

Origin of Product

United States

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